Lipophilicity Comparison: XLogP3 Differentiation from 2-Methyloxazole and 2,5-Dimethyloxazole
The target compound exhibits a computed XLogP3 of 1.4, which is substantially higher than both 2-methyloxazole (LogP ~0.98) and 2,5-dimethyloxazole (LogP ~0.24–1.29 across multiple prediction methods) [1][2]. This ~0.4 log unit increase relative to 2-methyloxazole translates to an approximately 2.5-fold higher expected partition coefficient between octanol and water, enhancing membrane permeability predictions while remaining within typical drug-like space (XLogP < 5) [1][3]. The ethoxy oxygen contributes hydrogen-bond acceptor capacity (3 HBA for target vs. 1 for 2-methyloxazole), offering an additional interaction site while maintaining zero hydrogen-bond donors.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 2-Methyloxazole: LogP = 0.983 (Molbase); 2,5-Dimethyloxazole: LogP = 0.24 (ALOGPS), ACD/LogP = 0.63, LogP = 1.29 (BOC Sciences) |
| Quantified Difference | ΔXLogP = +0.42 vs. 2-methyloxazole; ΔXLogP = +0.11 to +1.16 vs. 2,5-dimethyloxazole depending on method |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and ChemAxon/ALOGPS consensus predictions; no experimental shake-flask logP data located for this compound |
Why This Matters
This lipophilicity difference directly impacts predicted membrane permeability and oral bioavailability in early-stage drug discovery, meaning the ethoxy substituent is not interchangeable with a methyl or hydrogen at C5 for structure-activity relationship (SAR) optimization.
- [1] PubChem. 5-Ethoxy-2-methyl-1,3-oxazole, CID 3413886. XLogP3 = 1.4. View Source
- [2] Molbase. 2-Methyloxazole (CAS 23012-10-4). LogP = 0.983. http://qiye.molbase.cn View Source
- [3] FoodB / ChemAxon. Showing Compound 2,5-Dimethyloxazole (FDB010956). logP = 0.8 (ALOGPS), logP = 0.24 (ChemAxon). View Source
